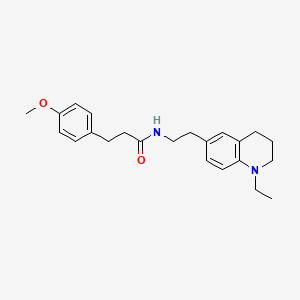

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-3-25-16-4-5-20-17-19(8-12-22(20)25)14-15-24-23(26)13-9-18-6-10-21(27-2)11-7-18/h6-8,10-12,17H,3-5,9,13-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUUJDQQRQWUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, biological mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H28N2O3

- Molecular Weight : 332 Da

- LogP : 2.81

- Polar Surface Area : 51 Ų

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H28N2O3 |

| Molecular Weight | 332 Da |

| LogP | 2.81 |

| Polar Surface Area | 51 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound is believed to interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). Research indicates that tetrahydroquinoline derivatives can modulate the activity of free fatty acid receptors (FFA3), which are implicated in metabolic processes and inflammation regulation .

Therapeutic Potential

- Metabolic Disorders : Studies have shown that compounds similar to this compound may enhance insulin secretion and improve glucose tolerance. This suggests potential applications in type 2 diabetes management .

- Anti-inflammatory Effects : Activation of FFA3 has been linked to protective effects against allergic inflammation and ischemia/reperfusion injury. The modulation of these pathways could position this compound as a candidate for treating inflammatory conditions .

- Cancer Research : There is emerging evidence that FFA3 activation can counteract cancer development. Compounds that influence this receptor may offer new avenues for cancer therapy .

Case Studies

A study highlighted the structure–activity relationships (SAR) of tetrahydroquinoline derivatives, showing that specific modifications could enhance receptor selectivity and potency. Notably, certain analogues demonstrated significant agonist activity at low micromolar concentrations .

Table 2: Summary of Biological Studies

Pharmacokinetics

Pharmacokinetic studies have indicated favorable bioavailability for several tetrahydroquinoline derivatives. For example, one key analogue exhibited a long half-life and significant brain penetration capabilities, suggesting its potential utility in central nervous system disorders .

Table 3: Pharmacokinetic Properties

| Compound | Half-life | Bioavailability | CNS Penetration |

|---|---|---|---|

| Analogue 1 | Long | High | Yes |

| Analogue 2 | Moderate | Moderate | Yes |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Case studies have reported that certain tetrahydroquinoline derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair processes .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that tetrahydroquinoline derivatives can suppress inflammatory pathways, making them potential candidates for treating autoimmune diseases. For example, a recent study highlighted the efficacy of a related compound in reducing symptoms in mouse models of rheumatoid arthritis .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being explored for their neuroprotective properties. Some research suggests that these compounds may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neurodegenerative disorders.

A comprehensive overview of the biological activities associated with N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide is presented in Table 1.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a derivative of tetrahydroquinoline was tested against various cancer cell lines. Results showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Autoimmune Disease Treatment

A related compound was evaluated in mouse models for its effectiveness against rheumatoid arthritis. The study found that treatment with this compound led to decreased inflammation markers and improved joint function compared to controls .

Q & A

Q. What are the recommended synthetic routes for N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with the preparation of the tetrahydroquinoline core via cyclization of an appropriately substituted aniline derivative. Subsequent alkylation with ethyl groups and coupling to the 4-methoxyphenylpropanamide moiety can be achieved using amide bond-forming reagents (e.g., EDC/HOBt). Key intermediates should be characterized via NMR (¹H/¹³C) and HPLC to confirm structural integrity . For purity validation (>95%), combine mass spectrometry (MS) with reverse-phase HPLC using a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for verifying the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Compare spectral data with PubChem entries for analogous tetrahydroquinoline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₈N₂O₂) with electrospray ionization (ESI+) or MALDI-TOF.

- Chromatography : Employ HPLC with a photodiode array detector to assess purity (>95%) and identify impurities. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for resolution .

Q. How can researchers design preliminary pharmacological assays for this compound?

- Methodological Answer : Begin with in vitro assays to evaluate receptor binding affinity or enzyme inhibition. For example:

- Target Selection : Prioritize receptors/transporters structurally related to tetrahydroquinoline derivatives (e.g., serotonin or dopamine receptors).

- Assay Conditions : Use radioligand binding assays (e.g., ³H-labeled ligands) or fluorescence-based enzymatic assays. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility.

- Data Validation : Compare results with PubChem bioactivity data for structurally similar compounds to identify outliers .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies and identify rate-limiting steps .

- Reaction Path Search Tools : Apply the AFIR (Artificial Force Induced Reaction) method to explore alternative pathways and minimize side reactions. Integrate with experimental feedback loops to refine conditions (e.g., solvent selection, temperature) .

- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent systems, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in pharmacological data across different assay platforms?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from diverse assays (e.g., binding vs. functional assays) and apply statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding variables (e.g., cell line variability, assay sensitivity) .

- Cross-Validation : Replicate key findings using orthogonal methods (e.g., SPR for binding kinetics vs. calcium flux assays for functional activity).

- Structural-Activity Relationship (SAR) : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina ) to correlate structural features with discordant activity profiles .

Q. How can factorial design improve experimental efficiency in studying this compound’s physicochemical properties?

- Methodological Answer :

- Design of Experiments (DoE) : Implement a 2^k factorial design to evaluate variables (e.g., pH, temperature, solvent polarity) on solubility or stability. Use software like JMP or Minitab to analyze interactions and optimize conditions .

- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships and identify optimal parameter ranges for scale-up .

- High-Throughput Screening (HTS) : Automate data collection using robotic platforms and integrate with AI-driven analysis tools for rapid iteration .

Q. What advanced techniques characterize the compound’s interactions with biological membranes or proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.

- Cryo-Electron Microscopy (Cryo-EM) : Resolve binding conformations at near-atomic resolution for membrane-associated targets.

- Molecular Dynamics (MD) Simulations : Use GROMACS or NAMD to simulate lipid bilayer interactions over microsecond timescales, identifying key residues for mutagenesis studies .

Methodological Notes

- Data Integrity : Cross-reference experimental results with PubChem entries (e.g., InChIKey, SMILES) to ensure consistency .

- Safety Protocols : Adhere to institutional chemical hygiene plans for handling toxic intermediates, including fume hood use and waste disposal protocols .

- Software Integration : Leverage tools like COMSOL Multiphysics for transport phenomena modeling or ICReDD ’s reaction design platforms for accelerated discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.